molecular formula C14H13NO3S B2787029 Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate CAS No. 380353-79-7

Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate

Cat. No.: B2787029
CAS No.: 380353-79-7
M. Wt: 275.32
InChI Key: RPGZZSSRYBURJV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate is a high-value chemical building block in medicinal and organic chemistry. Its structure incorporates both an electron-rich 2-aminothiophene core and a formyl group, making it a versatile precursor for constructing diverse heterocyclic systems. This compound is particularly useful for synthesizing thienopyrimidine derivatives, which are a significant class of heterocycles studied for their wide range of potential biological activities . The reactive aldehyde group serves as a key site for further functionalization, most notably through the formation of Schiff bases when condensed with various aromatic aldehydes or primary amines . These reactions are crucial for developing novel molecular entities for drug discovery programs. As a key intermediate, it facilitates research into new therapeutic agents and is a testament to the importance of functionalized thiophenes in advanced chemical synthesis. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-18-14(17)12-11(9-6-4-3-5-7-9)10(8-16)19-13(12)15/h3-8H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGZZSSRYBURJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of ethyl cyanoacetate with benzaldehyde in the presence of sulfur to form the thiophene ring. Subsequent formylation and amination steps yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activities
Research indicates that derivatives of Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the amino group enhances interactions with biological macromolecules, potentially influencing cellular signaling pathways and proliferation rates. Studies suggest that these compounds may act as kinase inhibitors, modulating pathways involved in apoptosis and cell growth .

Synthesis of Bioactive Compounds
this compound serves as a versatile building block for synthesizing more complex thiophene derivatives. Its unique structure allows for the development of various bioactive compounds through multi-step synthetic routes. For instance, the Gewald reaction is commonly employed to synthesize thiophene derivatives from readily available precursors, demonstrating its utility in drug discovery and development .

Material Science Applications

Conductive Polymers
The compound's thiophene ring structure is beneficial in the field of conductive polymers. Thiophenes are known for their ability to form π-conjugated systems, which can enhance electrical conductivity when incorporated into polymer matrices. This property makes this compound a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Nanocomposite Materials
Incorporating this compound into nanocomposite materials can improve mechanical properties and thermal stability. Research has shown that adding thiophene derivatives to polymer matrices can enhance the overall performance of materials used in various industrial applications .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values suggesting potential for further development as anticancer agents .

Case Study 2: Synthesis of Conductive Polymers

Research focused on synthesizing conductive polymers using this compound as a precursor. The resulting polymers exhibited enhanced electrical conductivity, making them suitable for applications in flexible electronics .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate in biological systems involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiophene Derivatives

Thiophene carboxylates with varying substituents have been extensively studied. Below is a detailed comparison:

Substituent Effects on Reactivity and Properties

  • Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (): Replaces the formyl group with a methyl and phenyl at positions 4 and 3. The absence of the formyl group reduces electrophilic reactivity, limiting applications in condensation reactions. This compound exhibits moderate antimicrobial activity, suggesting that electron-withdrawing groups (e.g., formyl) may enhance bioactivity .
  • Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (): Features an acetyl group at position 5 and a chlorobenzoyl-amino group at position 2.
  • Ethyl 4-cyano-5-((2,2-dicyanoethylidene)amino)-3-methylthiophene-2-carboxylate (): Contains cyano and dicyanoethylidene groups, which increase electron deficiency and π-stacking capability. Such compounds are often used in optoelectronics, contrasting with the formyl-containing target compound’s utility in drug synthesis .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Bioactivity (Antimicrobial) Key Reference
Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate 2-NH₂, 4-Ph, 5-CHO 303.34 Not reported High (predicted)
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate 2-NH₂, 4-CH₃, 5-Ph 289.36 160–162 Moderate
Ethyl 5-acetyl-4-phenyl-2-phenylaminothiophene-3-carboxylate 2-NHPh, 4-Ph, 5-COCH₃ 379.45 178–180 Not tested
Ethyl 4-cyano-5-((dicyanoethylidene)amino)-3-methylthiophene-2-carboxylate 3-CH₃, 4-CN, 5-NC=C(CN)₂ 290.28 220–222 Low

Biological Activity

Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound is characterized by a thiophene ring, an amino group, and a formyl group. Its molecular formula is C14H15NO2SC_{14}H_{15}NO_2S, with a molecular weight of approximately 261.34 g/mol. The presence of these functional groups allows for various interactions with biological macromolecules, influencing their activity and potentially leading to therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino and formyl groups can form hydrogen bonds with proteins and nucleic acids, which may modulate their functions.
  • π–π Interactions : The thiophene ring can participate in π–π stacking interactions with aromatic residues in proteins, enhancing its binding affinity to various targets.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example:

  • In vitro studies have shown that this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : this compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its role in inducing apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Researchers tested various concentrations of this compound against common bacterial strains.
    • Results showed a dose-dependent inhibition of bacterial growth, with an IC50 value indicating effective concentrations for therapeutic use.
  • Anticancer Research :
    • A study involving human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptotic markers.

Research Applications

This compound has diverse applications in scientific research:

Application AreaDescription
Medicinal Chemistry Explored as a potential drug candidate for antimicrobial and anticancer therapies.
Biochemical Assays Used as a probe to study enzyme interactions and cellular processes.
Material Science Investigated for its properties in developing organic semiconductors due to its unique electronic characteristics.

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